8-amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, Mixture of diastereomers
Description
8-Amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid (CAS 1154868-75-3) is a spirocyclic compound with the molecular formula C₁₁H₁₇F₃N₂O₃. The molecule features a bicyclic structure where a pyrrolidine ring is fused to a cyclohexanone moiety via a spiro junction at the 2-position. The trifluoroacetic acid (TFA) component acts as a counterion, stabilizing the amine group through salt formation. This compound is synthesized as a mixture of diastereomers, arising from stereochemical variability at the spiro center or adjacent functional groups during synthesis .
Key synthetic routes involve:
- Aldol condensation: As demonstrated in the preparation of structurally related spirocycles, such as E-2-methyl-2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one derivatives, where TFA facilitates deprotection and dehydration steps .
- Chiral resolution: Diastereomers are often separated via high-performance liquid chromatography (HPLC) using TFA-containing mobile phases (e.g., 0.1% TFA in acetonitrile/water) .
Properties
CAS No. |
2413868-67-2 |
|---|---|
Molecular Formula |
C11H17F3N2O3 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
8-amino-2-azaspiro[4.5]decan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-6-11-8(9)12;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7) |
InChI Key |
ZHRSUKZBPHEKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCNC2=O.C(=O)(C(F)(F)F)O |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions
Cyclocondensation of cyclic ketones with bifunctional nucleophiles is a widely adopted method. For example, 1-thia-4-azaspiro[4.5]decan-3-one was synthesized via a three-component reaction of cyclohexanone, thioglycolic acid, and ammonium carbonate. Adapting this protocol, the 2-azaspiro[4.5]decan-1-one core could be formed using analogous reagents, replacing sulfur with nitrogen-based nucleophiles.
Regioselective Introduction of the 8-Amino Group
Amination at the 8-position is critical for achieving the target structure. Two methods are prominent:
Reductive Amination
Reductive amination using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is frequently employed. For example, WO2008092888A1 describes the reaction of spirocyclic ketones with amines in the presence of reducing agents to yield secondary amines. Applied to 2-azaspiro[4.5]decan-1-one, this method would involve:
Nucleophilic Substitution
Electrophilic intermediates, such as alkyl halides or sulfonates, can undergo displacement with ammonia or protected amines. The EP3568204B1 patent lists compounds like (R)-8-(6-amino-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-yl)-8-azaspiro[4.5]decan-1-amine , synthesized via SN2 reactions using spirocyclic bromides and amine nucleophiles.
Diastereomeric Mixture Formation and Analysis
The mixture of diastereomers arises from non-selective stereocenter formation during spirocycle assembly or amination. Key factors include:
Stereochemical Outcomes in Cyclization
Cyclocondensation reactions often produce racemic or diastereomeric mixtures due to unrestricted rotation during ring closure. For example, the synthesis of 1-(2,3-dimethyl-1,4-dioxa-8-aza-spiro[4.5]decan-8-yl)ethan-1-one yielded diastereomers when starting from a diastereomeric mixture of 2,3-butanediol. Similarly, the target compound’s spirocyclic core likely forms multiple stereoisomers unless chiral auxiliaries or catalysts are used.
Resolution Techniques
Chromatographic separation (e.g., flash chromatography, HPLC) is the primary method for resolving diastereomers. The Beilstein journal protocol achieved purification of spirocyclic acetals using flash chromatography with silica gel. For the target compound, chiral stationary phases or derivatization with chiral reagents may enhance resolution.
Trifluoroacetic Acid Salt Formation
Conversion to the TFA salt improves solubility and facilitates purification. Standard protocols involve:
-
Treating the free base amine with TFA in a polar solvent (e.g., dichloromethane, acetonitrile).
-
Precipitation or lyophilization to isolate the salt.
For example, PMC4438201 reports the use of acetic acid as a solvent for salt formation, which could be adapted with TFA for the target compound.
Optimization and Purification Techniques
Reaction Condition Screening
Optimizing catalysts, solvents, and temperatures is crucial for yield and selectivity. The PMC study compared catalysts for synthesizing 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, finding that sodium dodecylbenzene sulfonate (DBSNa) in acetic acid provided superior yields (85–92%). Similar screening could identify ideal conditions for the target compound.
Table 1: Comparison of Catalysts for Spirocycle Synthesis
Purification Methods
-
Flash Chromatography : Used in 92% of cases for intermediate purification.
-
Recrystallization : Effective for final product isolation, especially for salts.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High functional group tolerance | Requires anhydrous conditions |
| Nucleophilic Substitution | Predictable regioselectivity | Limited to reactive electrophiles |
| Cyclocondensation | One-pot synthesis | Diastereomer formation |
Chemical Reactions Analysis
2.1. Azaspirocyclization
A critical step in synthesizing the spiro structure involves intramolecular conjugate addition . For example, formic acid-induced cyclization of ketoamides forms the 1-azaspiro[4.5]decane core efficiently . This reaction is stereoselective but may require optimization to minimize diastereomers.
2.2. Deprotection of Amino Groups
The amino group in the compound is typically generated by removing a tert-butyl carbamate (Boc) protecting group using TFA. For instance, 8-(Boc-amino)-2-azaspiro[4.5]decane undergoes deprotection with TFA to yield the free amine . This step is critical for downstream functionalization but may introduce diastereomers if stereogenic centers are present .
2.3. Functionalization of Spiro Compounds
Derivatives are often modified to enhance biological activity. For example:
-
Alkylation of the amine group (e.g., methoxycarbonylation) .
-
Installation of fused rings (e.g., phenyl groups) to improve inhibition of targets like SHP2 .
Stereochemical Considerations
The mixture of diastereomers arises from steps with low stereoselectivity , such as:
-
Radical functionalization : Cross-coupling reactions (e.g., with Fe(III) and Selectfluor) yield products with <5% diastereomeric excess .
-
Cyclization : Intramolecular nucleophilic attacks (e.g., in Passerini reactions) can form spiro compounds without strict stereocontrol .
| Reaction Type | Stereoselectivity | Diastereomeric Excess | Reference |
|---|---|---|---|
| Radical cross-coupling | Low | <5% | |
| Azaspirocyclization | High | Stereoselective |
Challenges and Optimization
Scientific Research Applications
Drug Development
8-Amino-2-azaspiro[4.5]decan-1-one has been identified as a core structure in the design of new therapeutic agents. Its derivatives have shown promise as inhibitors in various biological pathways, particularly in cancer treatment.
- Case Study: PTPN11 Inhibitors
Recent research has highlighted derivatives of this compound as potential inhibitors for PTPN11 (SHP2), a protein involved in cancer progression. These compounds have demonstrated efficacy in preclinical models, indicating their potential for therapeutic use against specific cancers .
Synthesis of Chiral Compounds
The compound serves as a precursor for synthesizing chiral amines through various synthetic routes, including flow chemistry and biocatalysis. These methodologies allow for the efficient production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
- Flow Chemistry Application
A study demonstrated the use of flow chemistry to synthesize racemic and chiral variants of 1-oxa-8-azaspiro[4.5]decan-3-amines efficiently. The process yielded high purity and significant amounts of the desired products, showcasing the utility of this compound in scalable synthetic processes .
Biocatalytic Transaminase Reactions
Biocatalytic methods utilizing transaminases have been explored to convert ketones into amines effectively. The incorporation of 8-amino-2-azaspiro[4.5]decan-1-one into these reactions has shown improved yields and selectivity for the desired products .
Multigram Synthesis Techniques
Recent advancements have enabled multigram synthesis of spirocyclic compounds using this building block. Techniques such as 1,3-dipolar cycloaddition reactions have been employed to create diverse spirocyclic structures with high yields .
Mechanism of Action
The mechanism by which 8-amino-2-azaspiro[4.5]decan-1-one exerts its effects involves the interaction with specific molecular targets. The trifluoroacetic acid moiety enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The spirocyclic structure provides stability and specificity, ensuring that the compound interacts with the intended targets.
Comparison with Similar Compounds
Structural Analogues
The following spirocyclic compounds share structural or functional similarities:
Stability and Reactivity
- TFA’s Role: TFA enhances reaction yields in asymmetric Aldol reactions (~20 mol% additive) and stabilizes intermediates during spirocycle formation . In contrast, hydrochloric acid salts (e.g., 8-amino-1-azaspiro[4.5]decan-2-one HCl) are less effective in chiral resolutions due to weaker ion-pairing interactions .
Biological Activity
8-Amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes an amino group and a trifluoroacetic acid moiety. Its CAS number is 2413868-67-2. The unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.
Chemical Structure:
Chemical Structure
Mechanisms of Biological Activity
Research indicates that the biological activity of 8-amino-2-azaspiro[4.5]decan-1-one may be linked to its interaction with specific receptors in the nervous system. Notably, it has been shown to activate nociceptin/orphanin FQ peptide (NOP) receptors, which are implicated in pain modulation and neuroprotection.
Key Findings:
- NOP Receptor Activation : Activation of NOP receptors has been associated with analgesic effects without the reinforcing effects typical of traditional opioids. This suggests potential for treating chronic pain without addiction risks .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis during ischemic conditions, indicating potential use in neurodegenerative diseases and stroke management .
Therapeutic Applications
The research surrounding this compound highlights its potential in treating various neurological disorders:
- Neuropathic Pain : Studies suggest that compounds similar to 8-amino-2-azaspiro[4.5]decan-1-one can alleviate neuropathic pain through their action on NOP receptors.
- Neurodegenerative Disorders : Its neuroprotective properties may render it effective against diseases such as Alzheimer's and Parkinson's by preventing neuronal death .
Study 1: Analgesic Properties
A study conducted on rodent models demonstrated that administration of 8-amino-2-azaspiro[4.5]decan-1-one resulted in significant pain relief without the side effects associated with opioid medications. The compound was effective in reducing pain responses in models of inflammatory pain .
Study 2: Neuroprotection
In a model simulating ischemic stroke, treatment with the compound resulted in a marked decrease in neuronal cell death compared to control groups. This suggests that it may enhance recovery post-stroke by preserving mitochondrial function and reducing oxidative stress .
Data Table: Summary of Biological Activities
Q & A
What analytical techniques are recommended for determining the diastereomeric ratio of 8-amino-2-azaspiro[4.5]decan-1-one in the presence of trifluoroacetic acid?
Basic
Methodological Answer:
- HPLC with trifluoroacetic acid (TFA)-modified mobile phases is optimal. Use a reverse-phase column with a gradient elution combining:
- Solution A : Acetonitrile + TFA (100:0.1 v/v)
- Solution B : Water + TFA (100:0.1 v/v)
Adjust the gradient to achieve baseline separation, as TFA acts as an ion-pairing agent to reduce peak tailing and improve resolution .
- NMR Spectroscopy : Integrate distinct proton signals (e.g., NH or spirocyclic CH groups) in a deuterated solvent system. Note that residual TFA (δ ~8.5 ppm in -NMR) may overlap with analyte signals, requiring careful solvent suppression or use of DO exchange .
How can synthetic conditions be optimized to minimize diastereomeric impurity during the preparation of 8-amino-2-azaspiro[4.5]decan-1-one derivatives?
Advanced
Methodological Answer:
- Reaction Solvent and Catalyst : Use dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (EtN) as a base to scavenge acidic byproducts, which can reduce epimerization. TFA may be introduced as a catalyst in controlled stoichiometry (e.g., 0.1–0.5 eq.) to avoid over-acidification .
- Temperature Control : Lower reaction temperatures (0–25°C) slow down diastereomer interconversion. For example, in , isomerization of 4-methylenechromanes to chromenes was quantitative under TFA catalysis at room temperature .
- Workup Strategy : Precipitate TFA salts via cold ether addition or neutralize with aqueous bicarbonate before purification to minimize residual acid-induced equilibration .
What is the mechanistic role of trifluoroacetic acid in diastereomer formation during spirocyclic compound synthesis?
Advanced
Methodological Answer:
TFA acts as a Brønsted acid catalyst , protonating intermediates to stabilize carbocationic or oxonium transition states. For example:
- In , TFA facilitates the three-component condensation of trimethoxybenzenes, isobutyraldehyde, and nitriles via acid-mediated dearomatization of the aromatic ring, forming the spirocyclic core .
- TFA can also promote kinetic vs. thermodynamic control : Lower TFA concentrations favor kinetically stable diastereomers, while excess acid may drive equilibration toward thermodynamically stable forms .
How do structural modifications at the spirocyclic core influence diastereomer stability and interconversion kinetics?
Advanced
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine at the 4-position in ) increase rigidity, reducing interconversion rates. Bulky substituents (e.g., benzyl groups) introduce steric hindrance, stabilizing one diastereomer .
- Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for ring puckering (see Cremer-Pople puckering coordinates in ) and predict interconversion pathways .
- Experimental Validation : Monitor diastereomer ratios over time via HPLC to assess kinetic stability under varying pH and temperature .
What purification strategies are effective for isolating individual diastereomers from the mixture?
Basic
Methodological Answer:
- Preparative HPLC : Scale up the analytical method (see FAQ 1) using a C18 column and TFA-containing mobile phases. Collect fractions and lyophilize to remove volatile TFA .
- Crystallization : Exploit differences in solubility by screening solvents (e.g., acetone-petroleum ether mixtures, as in ). Single-crystal X-ray diffraction (e.g., using SHELXL in ) confirms configuration post-crystallization .
- Chiral Derivatization : Convert amines to non-enolizable derivatives (e.g., sulfonamides in ) to "lock" diastereomers for easier separation .
How can conflicting diastereomer ratio data from NMR and HPLC be reconciled?
Advanced
Methodological Answer:
- NMR Integration Errors : Ensure signals are fully resolved and integration accounts for relaxation effects. Use - COSY or -HSQC to assign overlapping peaks .
- HPLC Response Factors : Calibrate UV detectors with purified diastereomers, as extinction coefficients may vary. Use ELSD or MS detection for non-UV-active compounds .
- Dynamic Equilibration : If TFA in the HPLC mobile phase induces on-column interconversion (e.g., via acid-catalyzed epimerization), switch to neutral buffers (e.g., ammonium acetate) and compare results .
What computational methods are suitable for modeling the stereochemical outcomes of reactions involving this spirocyclic compound?
Advanced
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model ring puckering using Cremer-Pople coordinates ( ) to predict preferred conformers and transition states .
- Docking Studies : If targeting biological activity (e.g., HIV protease in ), dock diastereomers into protein active sites to rationalize selectivity .
- Machine Learning : Train models on existing spirocyclic compound datasets to predict synthetic yields and diastereomer ratios based on substituent patterns .
How to confirm the absolute configuration of diastereomers in this compound?
Basic
Methodological Answer:
- X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in ) and refine structures using SHELXL ( ). Anomalous dispersion effects from heavy atoms (e.g., Cl in ) enhance resolution .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of enantiomers. Correlate Cotton effects with spirocyclic ring chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
